molecular formula C20H15F2N5O2S B2485856 N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891097-12-4

N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2485856
M. Wt: 427.43
InChI Key: RMIDVVFOTNWLBU-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that feature a combination of triazolo[4,3-b]pyridazine core and acetamide functionalities, often characterized by their potential bioactivity. These compounds are of interest in medicinal chemistry due to their structural uniqueness and versatility in drug design.

Synthesis Analysis

The synthesis of similar triazolo[4,3-b]pyridazine derivatives often involves multi-step reactions, starting from specific aryl or heteroaryl halides, followed by condensation, cyclization, and functionalization steps. For example, the synthesis of related compounds might involve the initial formation of an acetamide derivative, followed by the introduction of the triazolo[4,3-b]pyridazine moiety through cyclization reactions (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system combining a triazole ring with a pyridazine ring. This core is known for its potential biological activity and its ability to interact with various biological targets. Structural elucidation is often achieved through spectroscopic techniques like NMR, IR, and sometimes X-ray crystallography to confirm the arrangement of atoms and functional groups (Sallam et al., 2021).

Scientific Research Applications

  • Anticancer and Antimicrobial Activity : Analog compounds of N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have shown promising results in inhibiting the HCT 116 cancer cell line and also exhibit antimicrobial activities (Kumar et al., 2019).

  • Synthesis and Structural Analysis : Research on pyridazine analogs, which are closely related to the compound , has highlighted their significance in medicinal chemistry. These compounds have been synthesized and analyzed using various techniques including XRD, and Density Functional Theory calculations have been conducted to study their properties (Sallam et al., 2021).

  • Modification as PI3K Inhibitors : Certain analogs have been modified to replace the acetamide group with an alkylurea moiety. These modifications have resulted in compounds that retain antiproliferative activity against cancer cells and exhibit reduced toxicity. They also show promise as inhibitors of PI3Ks, an enzyme involved in cancer progression (Wang et al., 2015).

  • Antiviral Activity : Some derivatives of the compound have demonstrated promising antiviral activity against the hepatitis-A virus, making them potential candidates for antiviral drug development (Shamroukh & Ali, 2008).

  • Antiproliferative and Antiplatelet Activities : Certain derivatives have shown antiproliferative effects against endothelial and tumor cells, and some have also exhibited antiplatelet activities, which could be relevant in cardiovascular disease treatment (Ilić et al., 2011).

  • Antioxidant Properties : Some newly synthesized derivatives have displayed significant antioxidant abilities, making them potential candidates for further research in oxidative stress-related diseases (Shakir et al., 2017).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2S/c1-29-14-4-2-3-12(9-14)17-7-8-18-24-25-20(27(18)26-17)30-11-19(28)23-13-5-6-15(21)16(22)10-13/h2-10H,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIDVVFOTNWLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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